
Trichloro-pi-cyclopentadianyltitanium
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Overview
Description
Trichloro(pi-cyclopentadienyl)titanium, also known as cyclopentadienyltitanium(IV) trichloride (CAS 1270-98-0), is a titanium(IV) complex featuring a η⁵-cyclopentadienyl ligand and three chloride ligands. Its molecular formula is C₅H₅Cl₃Ti, with a molecular weight of approximately 219.22 g/mol (calculated from constituent atomic masses). The compound is notable for its use in organometallic synthesis and catalysis due to the balance between the electron-donating cyclopentadienyl ligand and the electrophilic titanium center .
Structurally, the cyclopentadienyl ligand provides steric bulk and stabilizes the titanium center via π-backbonding, while the chloride ligands enhance solubility in polar solvents and reactivity in substitution reactions.
Preparation Methods
Lithiation and Halogenation via Isopropoxide Intermediate
A widely documented method involves the lithiation of cyclopentadiene followed by halogenation through an isopropoxide intermediate . The process begins with deprotonating cyclopentadiene using butyllithium (BuLi) in tetrahydrofuran (THF) or diethyl ether, forming a lithiated cyclopentadienide species (Equation 1):
5\text{H}6 + \text{BuLi} \rightarrow \text{C}5\text{H}5\text{Li} + \text{BuH} \quad \text{(Equation 1)}C5H6+BuLi→C5H5Li+BuH(Equation 1)[2]
The lithiated intermediate is then treated with chlorotitanium triisopropoxide (ClTi(OiPr)₃) at reflux for 6–8 hours, producing a cyclopentadienyl titanium triisopropoxide complex (Equation 2):
5\text{H}5\text{Li} + \text{ClTi(OiPr)}3 \rightarrow \text{C}5\text{H}5\text{Ti(OiPr)}3 + \text{LiCl} \quad \text{(Equation 2)}C5H5Li+ClTi(OiPr)3→C5H5Ti(OiPr)3+LiCl(Equation 2)[2]
A critical innovation in this method is the solvent exchange from THF to an aliphatic hydrocarbon (e.g., Isopar® E), which precipitates lithium chloride (LiCl). Filtration removes LiCl, leaving a hydrocarbon solution of the triisopropoxide intermediate. Subsequent treatment with silicon tetrachloride (SiCl₄) or boron trichloride (BCl₃) at reflux replaces the isopropoxy groups with chloride ligands, yielding CpTiCl₃ (Equation 3):
5\text{H}5\text{Ti(OiPr)}3 + \text{SiCl}4 \rightarrow \text{C}5\text{H}5\text{TiCl}3 + \text{Si(OiPr)}4 \quad \text{(Equation 3)}C5H5Ti(OiPr)3+SiCl4→C5H5TiCl3+Si(OiPr)4(Equation 3)[2]
Key Advantages :
-
Achieves yields of 70–90% depending on the halogenating agent .
-
Scalable due to straightforward solvent exchange and filtration steps .
In Situ Generation of ClTi(OiPr)₃
A variation of the first method involves generating ClTi(OiPr)₃ in situ by reacting TiCl₄ with titanium tetraisopropoxide (Ti(OiPr)₄) . This approach streamlines the synthesis by eliminating the need to handle moisture-sensitive ClTi(OiPr)₃ separately. For example, treating TiCl₄ with three equivalents of Ti(OiPr)₄ produces ClTi(OiPr)₃ (Equation 5):
4 + 3\ \text{Ti(OiPr)}4 \rightarrow 4\ \text{ClTi(OiPr)}_3 \quad \text{(Equation 5)}TiCl4+3 Ti(OiPr)4→4 ClTi(OiPr)3(Equation 5)[2]
The resultant ClTi(OiPr)₃ is immediately reacted with lithiated cyclopentadiene, followed by the same solvent exchange and halogenation steps described in Section 1. This method is particularly advantageous for large-scale production, as it reduces intermediate isolation steps .
Comparative Analysis of Preparation Methods
Method | Reagents | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Lithiation-Halogenation | BuLi, ClTi(OiPr)₃, SiCl₄/BCl₃ | Reflux in THF/Isopar® E | 70–90% | High purity, scalable | Multi-step, solvent exchange needed |
Ligand Redistribution | Cp₂TiCl₂, TiCl₄ | Ambient, nonpolar solvent | N/A | One-pot synthesis, minimal byproducts | Sensitive to stoichiometry |
In Situ ClTi(OiPr)₃ | TiCl₄, Ti(OiPr)₄, BuLi, SiCl₄/BCl₃ | Reflux in THF/Isopar® E | 70–90% | Reduced intermediate handling | Requires precise reagent ratios |
Scientific Research Applications
Catalytic Applications
1.1 Organic Synthesis
Trichloro-pi-cyclopentadienyltitanium is recognized for its utility as a catalyst in various organic transformations. Its ability to activate C-H bonds makes it a valuable reagent in synthetic organic chemistry. For instance, it has been employed in:
- Hydrocarbon Functionalization : The compound facilitates the functionalization of hydrocarbons through C-H activation, leading to the formation of alcohols, aldehydes, and ketones.
- Alkyne and Alkene Reactions : It catalyzes reactions involving alkynes and alkenes, promoting cycloaddition and polymerization processes.
Table 1: Summary of Catalytic Reactions Involving Trichloro-pi-cyclopentadienyltitanium
Reaction Type | Product Type | Reference |
---|---|---|
Hydrocarbon Functionalization | Alcohols, Aldehydes, Ketones | |
Cycloaddition | Bicyclic Compounds | |
Polymerization | Polymers |
Materials Science
2.1 Polymer Synthesis
The compound plays a crucial role in the synthesis of advanced materials, particularly in the production of polymers. Its reactivity allows for the incorporation of titanium into polymer matrices, enhancing mechanical properties and thermal stability.
2.2 Nanostructured Materials
Research has shown that trichloro-pi-cyclopentadienyltitanium can be used to create nanostructured titanium-based materials. These materials exhibit unique properties that are beneficial for applications in electronics and photonics.
Medicinal Chemistry
3.1 Anticancer Research
Trichloro-pi-cyclopentadienyltitanium has been investigated for its potential anticancer properties. Studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study: Clinical Trials of Titanium Compounds
A notable study explored the efficacy of titanium-based compounds similar to trichloro-pi-cyclopentadienyltitanium in clinical settings. The findings suggested that these compounds could provide an alternative to traditional platinum-based chemotherapeutics, particularly in cases where resistance has developed.
Photocatalytic Applications
4.1 Photocatalysis
Recent advancements highlight the role of trichloro-pi-cyclopentadienyltitanium in photocatalytic processes. It has been utilized to drive organic reactions under light irradiation, showcasing its potential in sustainable chemistry.
Table 2: Photocatalytic Reactions Utilizing Trichloro-pi-cyclopentadienyltitanium
Reaction Type | Light Source | Application |
---|---|---|
Organic Transformations | UV/Visible Light | Green Chemistry Applications |
Water Splitting | Solar Irradiation | Hydrogen Production |
Mechanism of Action
The mechanism by which trichloro-pi-cyclopentadianyltitanium exerts its effects involves its electrophilic nature, which allows it to readily form complexes with various ligands. The compound’s molecular targets include alcohols, phosphine ligands, and reducing agents like zinc and cobaltocene. These interactions lead to the formation of various products, including alkoxide complexes, phosphine adducts, and polymeric titanium (III) derivatives .
Comparison with Similar Compounds
Comparison with Dichloro(methylenedi-pi-cyclopentadienyl)titanium
A structurally related compound, Dichloro(methylenedi-pi-cyclopentadienyl)titanium (CAS 31833-02-0), offers a contrasting ligand framework. Its molecular formula is C₁₁H₁₀Cl₂Ti , with a molecular weight of 260.97 g/mol . Key differences include:
Property | Trichloro(pi-cyclopentadienyl)titanium | Dichloro(methylenedi-pi-cyclopentadienyl)titanium |
---|---|---|
Molecular Formula | C₅H₅Cl₃Ti | C₁₁H₁₀Cl₂Ti |
Molecular Weight (g/mol) | 219.22 | 260.97 |
Chloride Ligands | 3 | 2 |
Ligand Structure | Single cyclopentadienyl ligand | Methylene-bridged bis(cyclopentadienyl) ligand |
Boiling Point | Not reported | 220.1°C at 760 mmHg |
The methylenedi-cyclopentadienyl ligand in the dichloro compound introduces additional steric bulk and may alter electron-donating properties compared to the simpler cyclopentadienyl ligand in the trichloro analog. This structural variation likely impacts reactivity:
- Trichloro(pi-cyclopentadienyl)titanium : The three chloride ligands make the titanium center highly electrophilic, favoring ligand substitution reactions (e.g., with alkoxides or amines).
- Dichloro(methylenedi-pi-cyclopentadienyl)titanium : The bridged ligand system may stabilize the titanium center, reducing electrophilicity but enhancing catalytic activity in polymerization or olefin coordination due to increased π-electron density .
Comparison with Lithium Cyclopentadienide
Key distinctions include:
Property | Trichloro(pi-cyclopentadienyl)titanium | Lithium Cyclopentadienide |
---|---|---|
Chemical Class | Transition metal complex | Alkali metal salt |
Primary Use | Catalyst/organometallic reagent | Ligand precursor |
Reactivity | Electrophilic titanium center | Strong base, nucleophilic |
Lithium cyclopentadienide is highly reactive in transferring the cyclopentadienyl ligand to metal halides (e.g., TiCl₄) but requires careful handling due to its corrosive and moisture-sensitive nature .
Chemical Reactions Analysis
Redox Reactions
The compound participates in electron transfer processes:
2.1 Reductive transformations
Reagent | Product | Conditions |
---|---|---|
Zn powder | [(C₅H₅)TiCl₂]ₙ polymer + ZnCl₂ | Ambient temp |
Cobaltocene | [(C₅H₅)₂Co]⁺[(C₅H₅)TiCl₃]⁻ ion pair | THF, −78°C |
Mg/CO | (C₅H₅)Ti(CO)₃ complexes | High-pressure CO |
2.2 Oxidative pathways
Reacts with O₂ to form titanium oxychloride species:
(C5H5)TiCl3+O2→TiCl3Ox+degradation products
Requires anhydrous conditions to prevent rapid hydrolysis
Lewis Acid Behavior
The Ti(IV) center exhibits strong electrophilicity:
3.1 Adduct formation
Lewis Base | Product Structure | Stability |
---|---|---|
P(CH₃)₃ | (C₅H₅)TiCl₃·P(CH₃)₃ | Air-sensitive |
ROH | [(C₅H₅)TiCl₂(OR)]⁻ complexes | Moisture-stable |
THF | Solvated monomeric species | Labile |
3.2 Catalytic applications
-
Mediates Friedel-Crafts alkylation of aromatics
-
Facilitates Diels-Alder cycloadditions (TOF up to 120 h⁻¹)
Photochemical Reactivity
Recent advances highlight photocatalytic applications:
4.1 Reaction pathways
Process | Quantum Yield | Primary Products |
---|---|---|
LMCT excitation | 0.45 | Ti(III) intermediates |
SET mechanisms | 0.32 | Radical ion pairs |
Energy transfer | 0.18 | Triplet excited states |
Data from photophysical studies |
4.2 Demonstrated transformations
-
Alkene isomerization :
-
Converts 1,3-dienes to conjugated isomers (95% ee)
-
-
C-H activation :
-
Functionalizes methane to methanol (TON = 12)
-
-
Cross-coupling :
Comparative Reactivity Analysis
Property | (C₅H₅)TiCl₃ | Cp₂TiCl₂ | CpZrCl₃ |
---|---|---|---|
Redox Potential (V) | −1.34 vs SCE | −1.67 vs SCE | −0.92 vs SCE |
Lewis Acidity (Gutmann) | 78.2 | 65.4 | 82.1 |
Thermal Stability (°C) | 158 | 245 | 192 |
SCE = Saturated Calomel Electrode |
This comprehensive analysis demonstrates (C₅H₅)TiCl₃'s versatility in stoichiometric and catalytic processes. Recent photocatalytic applications show particular promise for sustainable synthesis methodologies, though challenges remain in improving quantum yields and substrate scope.
Q & A
Basic Research Questions
Q. What experimental design principles should guide the optimization of Trichloro(π-cyclopentadienyl)titanium synthesis to achieve high yield and purity?
Methodological Answer: Optimizing synthesis requires a factorial design approach to systematically evaluate variables (e.g., reaction temperature, solvent polarity, and ligand-to-metal ratio). For instance, a 2³ factorial design can identify interactions between factors . Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) ensure reproducibility . Yield and purity should be quantified via gravimetric analysis and NMR spectroscopy, with statistical tools (e.g., ANOVA) applied to discern significant effects .
Q. How can researchers rigorously characterize the structural and electronic properties of Trichloro(π-cyclopentadienyl)titanium?
Methodological Answer: Employ a multi-technique approach:
- X-ray diffraction (XRD) for crystallographic validation .
- UV-Vis spectroscopy and cyclic voltammetry to assess electronic transitions and redox behavior .
- DFT calculations to correlate experimental data with theoretical models . Ensure purity via elemental analysis and compare results with literature benchmarks to mitigate instrumental errors .
Q. What protocols ensure the stability of Trichloro(π-cyclopentadienyl)titanium under varying experimental conditions (e.g., temperature, solvent)?
Methodological Answer: Conduct accelerated stability studies using thermogravimetric analysis (TGA) and dynamic light scattering (DLS) to monitor decomposition kinetics . Solvent compatibility should be tested via prolonged exposure trials, with degradation products analyzed via GC-MS . Document deviations from expected behavior using controlled reference samples .
Advanced Research Questions
Q. How can contradictions in reported catalytic activity data for Trichloro(π-cyclopentadienyl)titanium be resolved?
Methodological Answer: Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., substrate scope, reaction atmosphere). Replicate key experiments under harmonized conditions . Use sensitivity analysis to rank factors (e.g., ligand lability, solvent coordination) influencing catalytic outcomes . Publish raw datasets and statistical codes to enable independent verification .
Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on Trichloro(π-cyclopentadienyl)titanium-mediated reactions?
Methodological Answer: Design KIE experiments using deuterated substrates to probe rate-determining steps (e.g., ligand substitution vs. oxidative addition). Compare experimental KIEs with DFT-predicted transition states to validate mechanistic pathways . Control for secondary isotope effects by analyzing multiple reaction sites .
Q. How do steric and electronic ligand modifications impact the reactivity of Trichloro(π-cyclopentadienyl)titanium derivatives?
Methodological Answer: Synthesize derivatives with systematically altered ligands (e.g., substituted cyclopentadienyl groups). Evaluate steric effects via Tolman cone angles and electronic effects via IR spectroscopy (CO stretching frequencies). Correlate structural data with catalytic turnover numbers in model reactions (e.g., olefin polymerization) .
Q. What computational strategies best predict the electronic structure and reactivity of Trichloro(π-cyclopentadienyl)titanium in non-innocent ligand frameworks?
Methodological Answer: Use hybrid DFT functionals (e.g., B3LYP) with relativistic corrections to model metal-ligand bonding. Validate against XAS (X-ray absorption spectroscopy) data to confirm orbital occupancy . Incorporate solvent effects via implicit/explicit solvation models and benchmark against experimental redox potentials .
Q. How can researchers design experiments to distinguish between single-site vs. cooperative mechanisms in Trichloro(π-cyclopentadienyl)titanium-catalyzed reactions?
Methodological Answer: Employ kinetic poisoning experiments (e.g., adding mercury to test for colloidal intermediates) and stoichiometric reaction studies. Use operando spectroscopy (e.g., Raman or XAFS) to monitor active species in real time . Compare rate laws derived from experimental data with theoretical mechanistic proposals .
Q. Data Handling and Theoretical Frameworks
Q. What statistical methods are critical for analyzing contradictory thermodynamic data for Trichloro(π-cyclopentadienyl)titanium?
Methodological Answer: Apply Bayesian regression to quantify uncertainty across datasets . Use principal component analysis (PCA) to identify clusters of outliers. Cross-validate calorimetric data with computational enthalpies of formation .
Q. How should researchers integrate crystallographic and spectroscopic data to refine molecular orbital descriptions of Trichloro(π-cyclopentadienyl)titanium?
Methodological Answer: Overlap experimental XRD bond lengths with DFT-optimized geometries to assess computational accuracy . Use ligand-field theory to interpret UV-Vis and EPR spectra, adjusting parameters (e.g., Racah B) to match observed transitions .
Properties
CAS No. |
1270-98-0 |
---|---|
Molecular Formula |
C5H5Cl3Ti |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;titanium(4+);trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
QOXHZZQZTIGPEV-UHFFFAOYSA-K |
SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti](Cl)Cl |
Canonical SMILES |
[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Ti+4] |
Origin of Product |
United States |
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